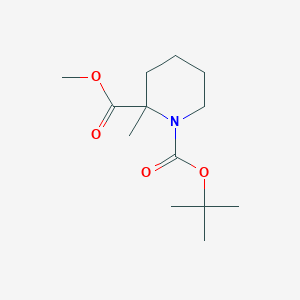
1,5-Naphthyridine-2-carboxylic acid
Übersicht
Beschreibung
1,5-Naphthyridine-2-carboxylic acid is a heterocyclic compound . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been reported in several studies. One common method is the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids through the Suzuki reaction . This process has been found to yield the desired products in high yields .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine ring with a carboxylic acid group attached at the 2-position . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These reactions can be used to modify the structure of the compound and introduce new functional groups, potentially altering its properties and biological activities.Wissenschaftliche Forschungsanwendungen
Hydrogen Bonded Supramolecular Networks
1,5-Naphthyridine derivatives are integral in the study of hydrogen bonding and weak noncovalent interactions in supramolecular chemistry. For instance, Jin et al. (2011) explored the hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids, revealing insights into the role of these compounds in forming 3D framework structures through noncovalent interactions. These findings contribute significantly to our understanding of molecular assemblies and crystal engineering (Jin, Liu, Wang, & Guo, 2011).
Luminescent and Photostable Complexes
1,5-Naphthyridine-2-carboxylic acid derivatives are pivotal in creating luminescent complexes with potential applications in bioimaging and as pH probes. Wei et al. (2016) synthesized water-soluble Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives, exhibiting high luminescence and photostability. These complexes change luminescence intensity with pH variations, making them useful in biological and environmental sensing applications (Wei et al., 2016).
Bridging Ligands in Metal Complexes
The use of 1,5-naphthyridine as a linker in the construction of bridging ligands for metal complexes is another significant application. Singh and Thummel (2009) demonstrated the synthesis of various ligands using 1,5-naphthyridine, which were then used to create mono- and dinuclear Ru(II) complexes. These complexes have potential applications in areas like molecular electronics and catalysis (Singh & Thummel, 2009).
Antibacterial Agents
This compound and its derivatives have been studied for their antibacterial properties. For example, Mishio et al. (1985) synthesized a series of naphthyridine derivatives and evaluated their structure-antibacterial activity relationships. These compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Mishio et al., 1985).
Synthesis and Pharmacological Properties
Noravyan, Paronikyan, and Vartanyan (1985) reviewed the synthesis and pharmacological properties of naphthyridines, including 1,5-naphthyridine derivatives. This comprehensive overview provides insight into various synthetic methods and the broad range of biological activities these compounds possess, underlining their importance in pharmaceutical research (Noravyan, Paronikyan, & Vartanyan, 1985).
Safety and Hazards
Zukünftige Richtungen
Naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, as well as their potential use in the development of new therapeutic agents .
Wirkmechanismus
Target of Action
1,5-Naphthyridine-2-carboxylic acid is a derivative of 1,5-naphthyridine These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
1,5-naphthyridines are known to react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . Additionally, 1,5-naphthyridine has been observed to act as a ligand coordinating to Pd(II), forming complexes in aqueous solutions .
Biochemical Pathways
The broad biological activities of 1,5-naphthyridine derivatives suggest that they may interact with and influence multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by 1,5-naphthyridine derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
The reactivity of 1,5-naphthyridines with various reagents suggests that their action may be influenced by the chemical environment .
Biochemische Analyse
Biochemical Properties
1,5-Naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming stable complexes that can influence biochemical pathways. For instance, it acts as a ligand coordinating to palladium(II) in aqueous solutions, producing 2:1 and 1:1 complexes . These interactions are essential for understanding the compound’s reactivity and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can affect various cellular functions, including enzyme activity and protein synthesis. These interactions can lead to changes in cell behavior, making it a valuable tool in studying cellular mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, altering their activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, while higher doses may lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. These interactions can influence metabolite levels and overall cellular metabolism, highlighting the compound’s potential in metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFUFRWRMISKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497750 | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-62-6 | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-Naphthyridine-2-carboxylic acid derivatives suitable for developing luminescent materials?
A: this compound derivatives can act as ligands for lanthanide ions, specifically Europium(III), forming stable complexes. [] These complexes exhibit strong luminescence in aqueous solutions, making them attractive candidates for bioimaging agents and pH probes. []
Q2: How does the structure of the this compound derivative affect the luminescence of the Europium(III) complex?
A: The presence of specific functional groups on the this compound scaffold influences the luminescence properties. For example, introducing a cyano group at the 7-position (as in 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid) leads to a decrease in the quantum yield and lifetime of the resulting Europium(III) complex compared to the complex with the unsubstituted ligand (8-hydroxy-1,5-naphthyridine-2-carboxylic acid). [] This highlights the importance of structural modifications in tuning the luminescent behavior of these complexes.
Q3: Can these Europium(III) complexes be used as pH sensors?
A: Yes, both the Europium(III) complexes formed with 8-hydroxy-1,5-naphthyridine-2-carboxylic acid and 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid demonstrate pH-sensitive luminescence. [] Their emission intensity changes reversibly with varying pH values. The "turn-on" of the Europium(III) emission upon increasing pH is attributed to the change in the ligand structure from the keto form to the enol anion form. [] This structural change affects the absorption band and reduces quenching effects, leading to enhanced luminescence.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















